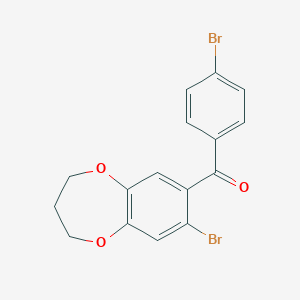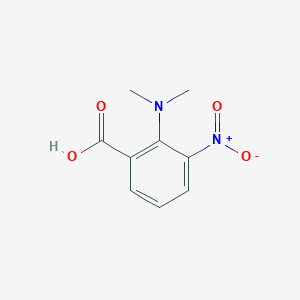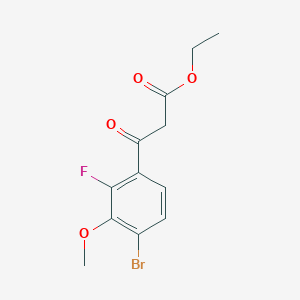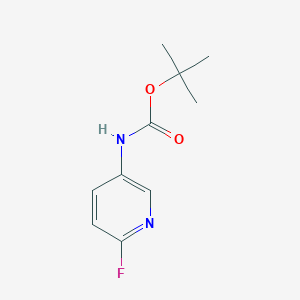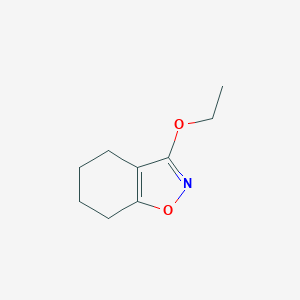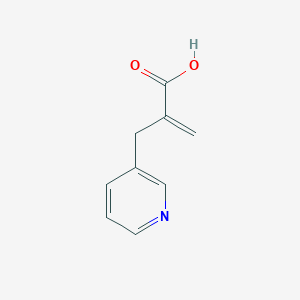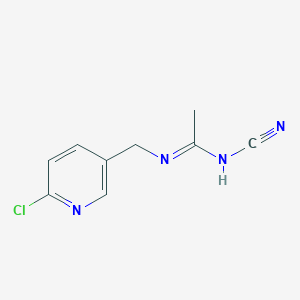
1-(2-Deoxy-b-D-ribofuranosyl)-5-nitroindole
Overview
Description
5-Nitroindolyl-2′-deoxyriboside (5-NIdR) is an artificial nucleoside that has garnered significant attention in scientific research due to its unique properties and potential therapeutic applications. This compound is particularly noted for its ability to inhibit the replication of DNA lesions, making it a valuable tool in cancer research and treatment .
Scientific Research Applications
5-Nitroindolyl-2′-deoxyriboside has a wide range of applications in scientific research:
Chemistry: Used as a mechanistic probe for studying DNA polymerase activity and fidelity during replication.
Medicine: Explored as a potential therapeutic agent in combination with temozolomide for treating brain cancer and leukemia
Industry: Potential applications in the development of new pharmaceuticals and biotechnological tools.
Mechanism of Action
The mechanism of action of 5-Nitroindolyl-2′-deoxyriboside involves its conversion to the corresponding nucleoside triphosphate, which then inhibits the replication of damaged DNA. This inhibition is achieved by binding to specific sites on DNA polymerases, preventing the replication of lesions caused by agents like temozolomide. This results in increased apoptosis of cancer cells and enhanced therapeutic efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitroindolyl-2′-deoxyriboside involves the chemical modification of indole derivatives. The process typically includes nitration of the indole ring followed by glycosylation to attach the deoxyribose sugar. The reaction conditions often require the use of strong acids or bases and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
While specific industrial production methods for 5-Nitroindolyl-2′-deoxyriboside are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger batches, ensuring purity through crystallization or chromatography, and implementing safety measures to handle the reactive intermediates .
Chemical Reactions Analysis
Types of Reactions
5-Nitroindolyl-2′-deoxyriboside undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The indole ring can participate in electrophilic substitution reactions.
Glycosylation: The attachment of the deoxyribose sugar is a key step in its synthesis
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, glycosyl donors for glycosylation, and reducing agents like hydrogen or palladium catalysts for reduction reactions. The conditions often involve controlled temperatures and pH to ensure the desired transformations .
Major Products
The major products formed from these reactions include various derivatives of 5-Nitroindolyl-2′-deoxyriboside, depending on the specific modifications made to the indole ring or the sugar moiety .
Comparison with Similar Compounds
Similar Compounds
5-Nitroindazole: Another nitro compound with similar biological activity but different structural properties.
5-Nitroimidazole: Known for its antimicrobial properties and used in various therapeutic applications.
Uniqueness
5-Nitroindolyl-2′-deoxyriboside is unique due to its specific ability to inhibit translesion DNA synthesis and its synergistic effects with temozolomide in cancer treatment. Unlike other nitro compounds, it has shown promising results in preclinical studies for treating aggressive brain tumors and leukemia .
properties
IUPAC Name |
(2R,3S,5R)-2-(hydroxymethyl)-5-(5-nitroindol-1-yl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5/c16-7-12-11(17)6-13(20-12)14-4-3-8-5-9(15(18)19)1-2-10(8)14/h1-5,11-13,16-17H,6-7H2/t11-,12+,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODPRBLIUAVWXNM-YNEHKIRRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC3=C2C=CC(=C3)[N+](=O)[O-])CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC3=C2C=CC(=C3)[N+](=O)[O-])CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 5-Nitroindolyl-2′-deoxyriboside (5-NIdR) interact with its target and what are the downstream effects?
A: 5-NIdR itself does not directly interact with a specific biological target. Instead, it acts as a prodrug, meaning it is metabolized within the body to its active form, 5-nitroindolyl-2′-deoxyriboside triphosphate (5-NITP) []. 5-NITP acts as a potent inhibitor of human DNA polymerases, particularly those involved in translesion DNA synthesis (TLS) []. These TLS polymerases are responsible for replicating past DNA damage, which can be induced by chemotherapeutic agents like temozolomide []. By inhibiting TLS, 5-NIdR prevents the repair of damaged DNA, leading to increased DNA damage accumulation, cell cycle arrest at the S-phase, and ultimately, apoptosis (programmed cell death) in cancer cells [, ].
Q2: What is the mechanism behind the synergistic effect observed when 5-NIdR is combined with temozolomide in treating brain cancer?
A: Temozolomide is an alkylating agent that induces DNA damage, primarily in the form of O6-methylguanine lesions []. While this damage can be cytotoxic, tumor cells often possess mechanisms to repair these lesions, contributing to temozolomide resistance. 5-NIdR, through its active form 5-NITP, inhibits the DNA polymerases involved in bypassing these temozolomide-induced lesions during DNA replication []. This inhibition prevents the repair of damaged DNA, leading to a significant increase in DNA damage accumulation within the tumor cells []. This accumulation triggers apoptosis and enhances the cytotoxic effects of temozolomide, resulting in tumor regression as observed in preclinical models [, ].
Q3: Has 5-NIdR shown any pre-clinical efficacy in vivo?
A: Yes, studies using a murine xenograft model of glioblastoma showed that while temozolomide alone only delayed tumor growth, co-administration with 5-NIdR caused complete tumor regression []. Additionally, preliminary studies in xenograft mice models indicate that 5-NIdR, when combined with temozolomide, significantly reduces tumor size compared to either agent alone, without causing overt signs of toxicity [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



